![molecular formula C15H17NO4S2 B2523642 (E)-butyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 612803-68-6](/img/structure/B2523642.png)
(E)-butyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate
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Overview
Description
The compound is a furan derivative. Furans are oxygen-containing heterocyclic organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
While specific synthesis information for this compound is not available, furan derivatives can be synthesized under microwave-assisted conditions . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .
Molecular Structure Analysis
The molecular structure of furan derivatives was elucidated via elemental analyses, FTIR, and NMR spectroscopy .
Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For instance, the three-component reaction of aromatic amines, aldehydes, and acetylenic esters is considered as one of the most versatile routes for the preparation of 3,4,5-substituted furan-2 (5 H )-one derivatives .
Physical And Chemical Properties Analysis
While specific physical and chemical properties for this compound are not available, furan derivatives in general have been shown to exhibit an enantiotropic nematic (N) mesophase .
Scientific Research Applications
- Research has shown that some furan chalcone derivatives, including compounds similar to our target molecule, exhibit potent urease inhibition. For instance, 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one demonstrated an IC50 value of 16.13 ± 2.45 μM, while 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one had an IC50 value of 18.75 ± 0.85 μM .
- For example, (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate derivatives have been synthesized and investigated for their mesomorphic behavior and optical characteristics .
Urease Inhibition
Liquid Crystalline Materials
Superelectrophilic Activation for Synthesis
Conversion of Furfural to Secondary Amines
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity . They are known to suppress the growth of yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus . These organisms are common targets for antimicrobial agents.
Mode of Action
It’s known that similar compounds demonstrate good antimicrobial activity . This suggests that the compound may interact with its targets by disrupting essential biological processes, leading to the inhibition of microbial growth.
Result of Action
Given its antimicrobial activity, it can be inferred that the compound likely leads to the death of the target organisms or inhibits their growth .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not detailed in the search results Factors such as pH, temperature, and presence of other substances can significantly impact the effectiveness of a compound
properties
IUPAC Name |
butyl 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-2-3-8-20-13(17)6-7-16-14(18)12(22-15(16)21)10-11-5-4-9-19-11/h4-5,9-10H,2-3,6-8H2,1H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHBJFITJKULLW-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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